4-(prop-2-en-1-yl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid
Description
4-(prop-2-en-1-yl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic compound featuring a fused furopyrrole core substituted with a propenyl group at the 4-position and a carboxylic acid moiety at the 5-position. With a molecular formula of C₇H₅NO₃ (molecular weight: 151.12 g/mol), this compound has garnered attention as a potent inhibitor of D-amino acid oxidase (DAAO) . DAAO inhibition elevates D-serine levels in the brain, enhancing NMDA receptor function, which is critical for cognitive processes such as memory and synaptic plasticity .
Properties
IUPAC Name |
4-prop-2-enylfuro[3,2-b]pyrrole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-2-4-11-7-3-5-14-9(7)6-8(11)10(12)13/h2-3,5-6H,1,4H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNGDJABSUAOVCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C=C1C(=O)O)OC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(prop-2-en-1-yl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a furan derivative with a pyrrole precursor in the presence of a suitable catalyst and solvent. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-(prop-2-en-1-yl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction could produce alcohols or amines .
Scientific Research Applications
4-(prop-2-en-1-yl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(prop-2-en-1-yl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
4H-Thieno[3,2-b]pyrrole-5-carboxylic Acid
- Structure : Replaces the furan oxygen atom with sulfur, forming a thiophene ring.
- Activity : Exhibits DAAO inhibition but with altered pharmacokinetics due to sulfur's higher lipophilicity and larger atomic radius .
- Molecular Weight: 167.18 g/mol (C₇H₅NO₂S).
5-Methylpyrazole-3-carboxylic Acid
Substituent Variations at the 4-Position
4-(Cyclopropylmethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic Acid
- Structure : Cyclopropylmethyl substituent enhances steric bulk and metabolic stability.
- Activity : Hypothesized to improve blood-brain barrier penetration compared to smaller alkyl groups .
4-[(2-Fluorophenyl)methyl]-4H-furo[3,2-b]pyrrole-5-carboxylic Acid
- Structure : Fluorinated benzyl group introduces electron-withdrawing effects.
- Activity: Potential for increased binding affinity and resistance to oxidative metabolism .
Functional Group Modifications
Methyl 4H-Furo[3,2-b]pyrrole-5-carboxylate
DAAO Inhibition and Cognitive Effects
- 4-(prop-2-en-1-yl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid demonstrates prolonged DAAO inhibition in rodent brains , enhancing memory retention and long-term potentiation .
- 4H-Thieno analogs show comparable efficacy but differ in pharmacokinetic profiles due to sulfur’s impact on solubility and protein binding .
Antimicrobial and Anti-inflammatory Properties
- 3,4-Diacetyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid methyl ester (a thieno analog) exhibits antimicrobial activity, suggesting substituent-dependent diversification of applications .
Physicochemical and Structural Comparisons
Structure-Activity Relationships (SAR)
- Heterocycle Core: The furan ring in 4-(prop-2-en-1-yl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid provides optimal electron density for DAAO binding, while thieno analogs may exhibit stronger hydrophobic interactions .
- 4-Position Substituents : Propenyl and cyclopropylmethyl groups enhance lipophilicity, improving blood-brain barrier penetration. Fluorinated aryl groups increase metabolic stability .
- Carboxylic Acid : Critical for hydrogen bonding with DAAO’s active site; esterification abolishes activity .
Biological Activity
4-(prop-2-en-1-yl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : 4-(prop-2-en-1-yl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid
- Molecular Formula : C12H11NO3
- Molecular Weight : 219.22 g/mol
Anti-inflammatory Properties
Recent studies have indicated that derivatives of furo[3,2-b]pyrrole compounds exhibit significant anti-inflammatory effects. For instance, a study demonstrated that related compounds could inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. The dual inhibition of COX-1 and COX-2 was observed in various derivatives, suggesting a promising avenue for developing anti-inflammatory agents .
The mechanism through which 4-(prop-2-en-1-yl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid exerts its biological effects is primarily through enzyme inhibition. Molecular docking studies have shown that these compounds can bind effectively to the active sites of COX enzymes, stabilizing the protein-ligand complex through various interactions such as hydrogen bonds and van der Waals forces .
Case Study 1: Enzyme Inhibition
A study focused on a series of pyrrolo[3,4-c]pyrrole derivatives demonstrated their effectiveness in inhibiting lipoxygenase (LOX) activity. The most potent inhibitors showed binding affinities comparable to established LOX inhibitors like Zileuton. The binding interactions involved crucial amino acid residues within the enzyme's active site, highlighting the structural basis for their inhibitory activity .
Case Study 2: Antioxidant Activity
Another research effort evaluated the antioxidant potential of furo[3,2-b]pyrrole derivatives. The results indicated that these compounds could scavenge free radicals effectively, thus providing a protective effect against oxidative stress-related cellular damage. This property is vital for developing therapeutic agents aimed at conditions exacerbated by oxidative stress .
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
